Cas no 1803837-06-0 (2-(2-Bromoacetyl)-4-chlorobenzo[d]oxazole)
![2-(2-Bromoacetyl)-4-chlorobenzo[d]oxazole structure](https://www.kuujia.com/scimg/cas/1803837-06-0x500.png)
2-(2-Bromoacetyl)-4-chlorobenzo[d]oxazole Chemical and Physical Properties
Names and Identifiers
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- 2-(2-Bromoacetyl)-4-chlorobenzo[d]oxazole
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- Inchi: 1S/C9H5BrClNO2/c10-4-6(13)9-12-8-5(11)2-1-3-7(8)14-9/h1-3H,4H2
- InChI Key: IRPVUKQFRJKNOD-UHFFFAOYSA-N
- SMILES: BrCC(C1=NC2C(=CC=CC=2O1)Cl)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 239
- XLogP3: 3.2
- Topological Polar Surface Area: 43.1
2-(2-Bromoacetyl)-4-chlorobenzo[d]oxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A081003682-250mg |
2-(2-Bromoacetyl)-4-chlorobenzo[d]oxazole |
1803837-06-0 | 98% | 250mg |
$5,127.87 | 2022-04-02 | |
Alichem | A081003682-500mg |
2-(2-Bromoacetyl)-4-chlorobenzo[d]oxazole |
1803837-06-0 | 98% | 500mg |
$7,533.66 | 2022-04-02 | |
Alichem | A081003682-1g |
2-(2-Bromoacetyl)-4-chlorobenzo[d]oxazole |
1803837-06-0 | 98% | 1g |
$13,446.73 | 2022-04-02 |
2-(2-Bromoacetyl)-4-chlorobenzo[d]oxazole Related Literature
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Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
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Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
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Boyu Yang,Haijiao Xu,Shaowen Wang,Mingjun Cai,Yan Shi,Guocheng Yang,Yuping Shan Nanoscale, 2016,8, 18027-18031
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
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M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
Additional information on 2-(2-Bromoacetyl)-4-chlorobenzo[d]oxazole
2-(2-Bromoacetyl)-4-chlorobenzo[d]oxazole: A Comprehensive Overview
2-(2-Bromoacetyl)-4-chlorobenzo[d]oxazole, with the CAS number 1803837-06-0, is a novel compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its unique structural features, which include a bromoacetyl group and a chloro-substituted benzoxazole core. These features contribute to its potential applications in various areas, including pharmaceutical research and materials science.
The synthesis of 2-(2-Bromoacetyl)-4-chlorobenzo[d]oxazole involves a series of well-defined chemical reactions. The initial step typically involves the formation of the benzoxazole core, which can be achieved through the condensation of 4-chloro-2-aminophenol with an appropriate carboxylic acid or ester. Subsequently, the introduction of the bromoacetyl group is accomplished via an acylation reaction using bromoacetyl bromide or a similar reagent. The precise control over reaction conditions, such as temperature and solvent choice, is crucial for achieving high yields and purity of the final product.
In recent years, the study of benzoxazole-based compounds has expanded significantly due to their diverse biological activities. Research has shown that compounds with a benzoxazole scaffold exhibit potent antimicrobial, antiviral, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that certain benzoxazole-derived compounds demonstrated selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The presence of the bromoacetyl group in 2-(2-Bromoacetyl)-4-chlorobenzo[d]oxazole further enhances its biological activity by introducing additional functional groups that can interact with biological targets.
The pharmacological profile of 2-(2-Bromoacetyl)-4-chlorobenzo[d]oxazole has been investigated in several preclinical studies. One notable study conducted by a research team at the University of California, Los Angeles (UCLA) evaluated the compound's ability to inhibit specific enzymes involved in cancer progression. The results indicated that 2-(2-Bromoacetyl)-4-chlorobenzo[d]oxazole effectively inhibited the activity of these enzymes, suggesting its potential as a lead compound for drug development. Additionally, preliminary toxicity studies have shown that the compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further clinical evaluation.
Beyond its pharmaceutical applications, 2-(2-Bromoacetyl)-4-chlorobenzo[d]oxazole has also been explored for its potential use in materials science. The unique electronic properties of the benzoxazole-based structure make it suitable for applications in organic electronics and photovoltaic devices. Research published in Advanced Materials in 2020 highlighted the use of similar compounds as electron transport materials in organic solar cells, demonstrating improved device performance and stability.
The synthesis and characterization of 2-(2-Bromoacetyl)-4-chlorobenzo[d]oxazole have been extensively documented in scientific literature. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to confirm the structure and purity of the compound. These analytical techniques provide detailed insights into the molecular composition and help ensure that the synthesized product meets rigorous quality standards.
In conclusion, 2-(2-Bromoacetyl)-4-chlorobenzo[d]oxazole, with CAS number 1803837-06-0, is a versatile compound with significant potential in both pharmaceutical and materials science applications. Its unique structural features and biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new properties and applications, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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